![molecular formula C20H22N2O3 B4419586 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4419586.png)
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide
Vue d'ensemble
Description
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies. PTC-209 is known to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer, and is involved in the regulation of stem cell self-renewal.
Mécanisme D'action
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide inhibits the expression of BMI-1 by binding to the promoter region of the BMI-1 gene and preventing its transcription. BMI-1 is a key regulator of stem cell self-renewal and is overexpressed in many types of cancer. By inhibiting BMI-1 expression, this compound decreases the self-renewal capacity of cancer stem cells and promotes their differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in preclinical models of cancer. In addition to inhibiting the expression of BMI-1, this compound has been shown to decrease the expression of other stem cell markers, such as CD44 and ALDH1. This compound has also been shown to decrease the expression of genes involved in cell cycle regulation and DNA repair, leading to increased sensitivity to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide is its specificity for BMI-1. Unlike other inhibitors of stem cell self-renewal, such as salinomycin and disulfiram, this compound specifically targets BMI-1 and does not affect other stem cell markers. However, this compound has limited solubility in water and requires the use of organic solvents for in vitro experiments. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
For research on N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide include the evaluation of its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dose and schedule of this compound for cancer treatment. Other potential applications of this compound include the treatment of other diseases characterized by stem cell self-renewal, such as fibrosis and neurodegenerative diseases. Finally, the development of more potent and selective inhibitors of BMI-1 may lead to improved cancer therapies with fewer side effects.
Applications De Recherche Scientifique
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, breast cancer, and glioblastoma. In these studies, this compound has been shown to inhibit the expression of BMI-1, leading to decreased self-renewal and increased apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-(2-phenylethylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-5,7-10,18H,6,11-14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXNIFDETUMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol](/img/structure/B4419506.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4419517.png)
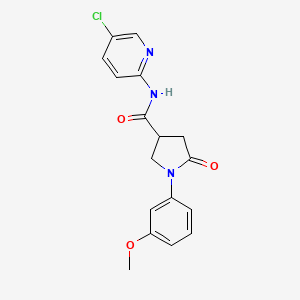
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4419528.png)
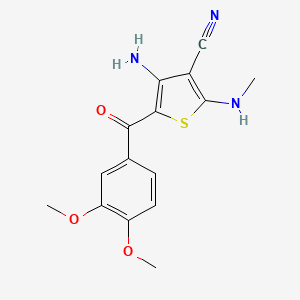
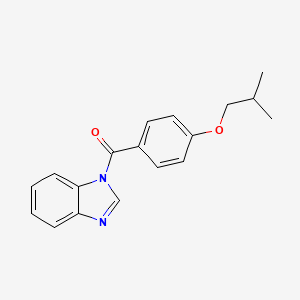
![4-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4419552.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419553.png)
![12-methyl-11-oxo-2,3,9,9a-tetrahydro-1H-3a,9-(epiminoethano)cyclopenta[b]chromene-10-carboxylic acid](/img/structure/B4419557.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4419565.png)
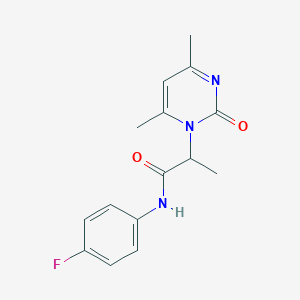
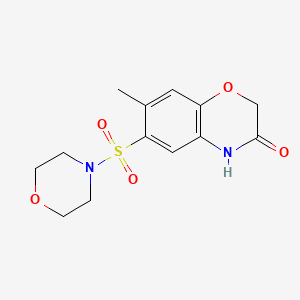
![4-fluoro-N-[3-(morpholin-4-ylcarbonyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B4419604.png)
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)